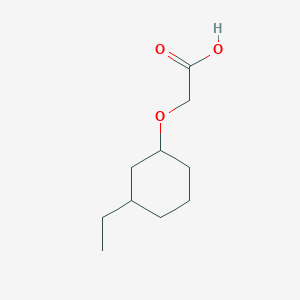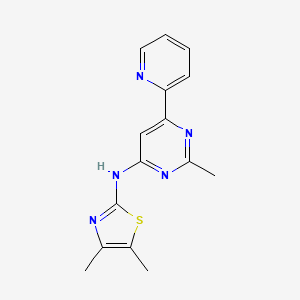
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of β-dicarbonyl compounds with amidines.
Coupling of the Rings: The thiazole and pyrimidine rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of a palladium catalyst.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole, pyrimidine, or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease progression. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine: can be compared with other compounds containing thiazole, pyrimidine, and pyridine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C15H15N5S |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
4,5-dimethyl-N-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H15N5S/c1-9-10(2)21-15(17-9)20-14-8-13(18-11(3)19-14)12-6-4-5-7-16-12/h4-8H,1-3H3,(H,17,18,19,20) |
InChI-Schlüssel |
YOIHSCSHVUZDON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)NC2=NC(=NC(=C2)C3=CC=CC=N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)
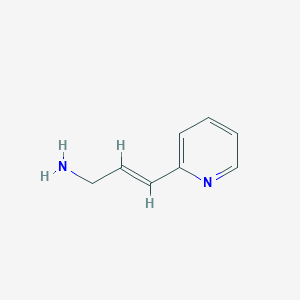



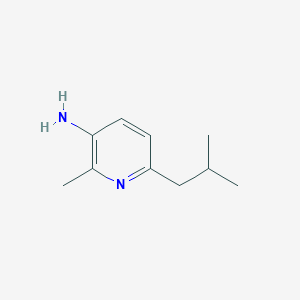
![7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13627823.png)


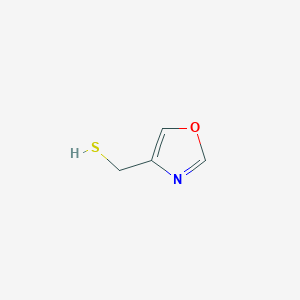
![1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol](/img/structure/B13627847.png)


